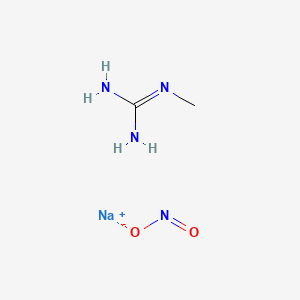

Sodium;2-methylguanidine;nitrite

Description

Overview of Guanidine (B92328) Derivatives in Chemical Science

Guanidine, with its characteristic HNC(NH₂)₂ formula, is a highly basic organic compound. britannica.comwikipedia.org Its derivatives are widespread in nature and synthetic chemistry. britannica.com The high basicity of guanidines stems from the resonance stabilization of the protonated form, the guanidinium (B1211019) cation. britannica.comwikipedia.org This cation is a planar, symmetrical ion where the positive charge is delocalized over the three nitrogen atoms. britannica.com

In the realm of chemical science, guanidine derivatives serve diverse roles. They are integral to the structure of the amino acid arginine and are involved in physiological processes related to muscle action. britannica.com Modified guanidines are employed as strong, non-nucleophilic bases in organic synthesis and have been developed as catalysts for various chemical transformations. nih.govresearchgate.net The ability of the guanidinium group to form multiple hydrogen bonds and engage in cation-π interactions makes it a valuable component in supramolecular chemistry and molecular recognition. researchgate.net Furthermore, some guanidine derivatives, like nitroguanidine, are utilized in the formulation of explosives. britannica.com

The Significance of Nitrite (B80452) in Chemical and Biochemical Transformations

The nitrite ion (NO₂⁻) is a small, yet highly reactive species with significant roles in both chemical and biochemical contexts. wikipedia.org It is an intermediate in the nitrogen cycle, formed from the oxidation of ammonia (B1221849) by nitrifying bacteria and the reduction of nitrate (B79036). Industrially, sodium nitrite is a crucial precursor for the synthesis of a variety of organic compounds, including dyes and pharmaceuticals. wikipedia.org It also serves as a corrosion inhibitor in industrial applications. nih.gov

In biochemistry, nitrite is recognized for its role as a precursor to nitric oxide (NO), a vital signaling molecule involved in processes such as vasodilation. wikipedia.orgnih.gov The conversion of nitrite to NO can occur through enzymatic reduction or under acidic conditions. wikipedia.orgnih.gov This reactivity also underlies its use as a food preservative, particularly in cured meats, where it contributes to color, flavor, and microbial inhibition. wikipedia.orgearthwormexpress.com However, the reactivity of nitrite also poses potential health concerns, as it can react with amines and amides to form N-nitroso compounds, a class of chemicals that includes known carcinogens. ca.gov

Conceptual Framework for Investigating Guanidine-Nitrite Interactions

The interaction between a guanidine derivative like 2-methylguanidine and the nitrite ion is conceptually centered around the classic acid-base chemistry and the potential for nitrosation reactions. Guanidines are strong bases, and in the presence of an acid, they readily form the corresponding guanidinium cation. wikipedia.org Nitrite, the conjugate base of the weak nitrous acid (HNO₂), can act as a base or a nucleophile. nih.gov

In an acidic solution, nitrite is protonated to form nitrous acid, which is unstable and can decompose to generate various nitrosating agents, such as dinitrogen trioxide (N₂O₃). nih.govacs.org These agents can then react with nucleophilic nitrogen atoms, such as those in amines and guanidines. The presence of the methyl group in 2-methylguanidine can influence its basicity and nucleophilicity compared to unsubstituted guanidine.

A key area of investigation for guanidine-nitrite systems is the potential formation of N-nitroso compounds. Research has shown that methylguanidine (B1195345) can react with sodium nitrite in acidic solutions to form products like methylnitrosocyanamide. acs.org This highlights the importance of pH in mediating these interactions. The study of such systems is often driven by the need to understand the potential formation of genotoxic or carcinogenic compounds from dietary or environmental precursors. ca.govresearchgate.net

Scope and Academic Relevance of Research on Methylguanidine-Nitrite Systems

The academic relevance of studying methylguanidine-nitrite systems lies at the intersection of organic chemistry, toxicology, and environmental science. Methylguanidine is a known uremic toxin that accumulates in individuals with renal failure and is also a product of protein catabolism. nih.gov Nitrite is a common component of the diet and can be formed endogenously. nih.gov

Therefore, research into the interaction of these two compounds is crucial for understanding potential endogenous or dietary formation of harmful substances. Studies in this area often focus on:

Identifying the products of the reaction between methylguanidine and nitrite under various conditions (e.g., different pH levels).

Investigating the kinetics and mechanisms of these reactions.

Assessing the biological activity, including the genotoxicity and cytotoxicity, of the resulting products. researchgate.net

Such research contributes to a deeper understanding of the chemical basis of diseases and can inform dietary and health guidelines. ca.gov The study of these seemingly simple systems provides valuable insights into complex biological and environmental processes.

Properties

CAS No. |

65272-47-1 |

|---|---|

Molecular Formula |

C2H7N4NaO2 |

Molecular Weight |

142.09 g/mol |

IUPAC Name |

sodium;2-methylguanidine;nitrite |

InChI |

InChI=1S/C2H7N3.HNO2.Na/c1-5-2(3)4;2-1-3;/h1H3,(H4,3,4,5);(H,2,3);/q;;+1/p-1 |

InChI Key |

PGAJBEBDNLUMER-UHFFFAOYSA-M |

Canonical SMILES |

CN=C(N)N.N(=O)[O-].[Na+] |

Origin of Product |

United States |

Synthesis and Mechanistic Formation Pathways of 2 Methylguanidine

Advanced Synthetic Methodologies for 2-Methylguanidine and Its Salts

The chemical synthesis of 2-methylguanidine and its salts has been explored through various routes, often involving the reaction of a methylamine (B109427) source with a guanylating agent.

Historically, the preparation of methylguanidine (B1195345) has been achieved through the interaction of dicyanodiamide with methylammonium (B1206745) chlorides. rsc.org More contemporary methods focus on achieving higher yields and purity. One common approach involves the S-methylation of a thiourea (B124793) derivative followed by aminolysis. While specific novel routes for 2-methylguanidine are not extensively detailed in recent literature, general methods for guanidine (B92328) synthesis are applicable. These include the addition of amines to cyanamides or carbodiimides. researchgate.net For instance, a possible route could involve the reaction of methylamine with a cyanamide (B42294) derivative.

Another approach described in the literature for the synthesis of guanidine derivatives involves the reaction of a formimidate with a guanidinium (B1211019) salt in the presence of a base, which can lead to cyclization or the formation of substituted guanidines depending on the reaction conditions. researchgate.net

The synthesis of related compounds, such as N-methyl-N'-nitroguanidine, involves the nitration of methylguanidine, and the preparation of N-methyl-N-nitroso-N'-nitroguanidine has also been documented, highlighting the reactivity of the methylguanidine scaffold. acs.org

It is important to note that sodium nitrite (B80452) (NaNO₂) is a common reagent in organic synthesis, particularly in diazotization reactions and as a source of the nitro group. researchgate.net In an acidic solution, sodium nitrite can react with methylguanidine to form methylnitrosocyanamide. acs.org

Table 1: General Methods for Guanidine Synthesis

| Method | Reactants | General Description |

|---|---|---|

| Amine Addition to Cyanamides | Amine, Cyanamide derivative | Nucleophilic addition of an amine to the cyano group of a cyanamide. researchgate.net |

| Amine Addition to Carbodiimides | Amine, Carbodiimide (B86325) | Nucleophilic addition of an amine to the carbodiimide backbone. researchgate.net |

| From Thiourea Derivatives | Thiourea derivative, Methylating agent, Amine | S-methylation of the thiourea followed by displacement with an amine. |

| Dicyanodiamide Method | Dicyanodiamide, Ammonium (B1175870) salt | Reaction of dicyanodiamide with an ammonium salt, such as methylammonium chloride. rsc.org |

The mechanisms of guanidine synthesis generally involve nucleophilic attack. In the case of the addition of amines to cyanamides, the amine's nitrogen atom acts as a nucleophile, attacking the carbon atom of the cyano group. researchgate.net Similarly, the addition to carbodiimides involves the nucleophilic attack of the amine on the central carbon of the carbodiimide. researchgate.net

Mechanistic studies using density functional theory (DFT) have been employed to understand non-enzymatic methyltransfer–cyclization reactions, which share mechanistic features with some aspects of guanidine synthesis, such as the involvement of electrophilic and nucleophilic centers. nih.gov

Endogenous Formation of 2-Methylguanidine in Biological Systems

2-Methylguanidine is a known metabolite found in biological systems and is particularly noted for its accumulation in patients with renal failure, where it is considered a uremic toxin. nih.gov Its formation is primarily linked to the oxidative degradation of creatinine (B1669602).

The primary precursor for the endogenous formation of 2-methylguanidine is creatinine. nih.govkarger.comnih.gov The transformation is an oxidative process that can be mediated by active oxygen species, also known as reactive oxygen species (ROS). nih.govkarger.comnih.gov In vitro studies have demonstrated that the reaction of creatinine with active oxygen species generated by Fenton's reagent (Fe²⁺ and H₂O₂) leads to the formation of 2-methylguanidine. nih.govkarger.com

Key intermediates in this pathway include creatol, creatone A, and creatone B. nih.govkarger.com The oxidative conversion of creatinine to 2-methylguanidine can also be influenced by the presence of various forms of carbon, such as fullerene C60 and carbon nanotubes. researchgate.net

The biosynthesis of 2-methylguanidine from creatinine appears to be a process that can occur both non-enzymatically and with enzymatic involvement. The non-enzymatic pathway is driven by the presence of highly reactive oxygen species. nih.gov

Enzymatic contributions to this process are also recognized. For instance, stimulated human neutrophils can synthesize 2-methylguanidine from creatinine through the generation of active oxygen. nih.gov This process is inhibited by superoxide (B77818) dismutase, indicating the involvement of the superoxide anion. nih.gov Furthermore, studies with isolated rat hepatocytes have shown that these cells can synthesize 2-methylguanidine when incubated with creatinine, suggesting a role for the liver in its production. nih.gov While specific enzymes directly catalyzing the conversion of creatinine to 2-methylguanidine are not fully elucidated, the involvement of enzymes that produce reactive oxygen species, such as xanthine (B1682287) oxidase, is implicated. nih.gov The field of non-aqueous biocatalysis is also exploring the use of enzymes in various solvent systems, which could have future applications in understanding or mimicking such biosynthetic pathways. mdpi.com

Table 2: Factors Influencing Endogenous 2-Methylguanidine Formation

| Factor | Description | Reference |

|---|---|---|

| Creatinine Concentration | Higher concentrations of creatinine lead to increased 2-methylguanidine synthesis. | nih.gov |

| Active Oxygen Species | Species like hydroxyl radicals and superoxide anions are key drivers of the oxidative conversion. | nih.govkarger.comnih.gov |

| Cellular Activity | Stimulated neutrophils and hepatocytes have been shown to produce 2-methylguanidine. | nih.govnih.gov |

| Presence of Catalysts | Fenton's reagent and certain carbon nanostructures can catalyze the transformation. | nih.govkarger.comresearchgate.net |

The kinetics of 2-methylguanidine formation are significantly influenced by systemic conditions, particularly those related to oxidative stress and renal function. In conditions of uremia, the accumulation of creatinine, a primary precursor, provides a greater substrate pool for conversion to 2-methylguanidine. nih.gov

The rate of formation is dependent on the concentration of both creatinine and the active oxygen species. nih.govnih.gov Studies have shown that the synthesis of 2-methylguanidine increases with the duration of incubation in experimental setups with neutrophils and is dependent on the concentration of the stimulating agent. nih.gov The presence of scavengers of active oxygen, such as ethanol (B145695) and sorbitol, can inhibit the synthesis, highlighting the critical role of these reactive species in the formation kinetics. nih.gov

Reactivity and Reaction Mechanisms of 2 Methylguanidine with Nitrite

Nitrosation Reactions of 2-Methylguanidine

The primary reaction pathway between 2-methylguanidine and nitrite (B80452) is N-nitrosation, where a nitroso group (-NO) is introduced onto a nitrogen atom of the methylguanidine (B1195345) molecule. This reaction is highly dependent on the chemical environment.

Kinetics and Thermodynamics of N-Nitrosation Pathways

The nitrosation of guanidines, including 2-methylguanidine, follows specific kinetic principles. Research has shown that the reaction rate is first order with respect to both the guanidine (B92328) compound and the concentration of acid. rsc.org More specifically, studies on similar compounds like methylurea (B154334) demonstrate that the rate of nitrosation is directly proportional to the concentrations of the substrate (methylurea), nitrous acid, and hydrogen ions. nih.gov

Identification and Characterization of N-Nitroso Products (e.g., Methylnitrosocyanamide, Methylnitrosourea)

The nitrosation of 2-methylguanidine with sodium nitrite in an acidic solution leads to the formation of distinct N-nitroso products. nih.gov Early-stage reactions have been shown to produce methylnitrosocyanamide . nih.gov This compound was identified as a novel product in these reactions. nih.gov

Another significant product identified from this reaction is methylnitrosourea . nih.gov Studies have reported the isolation of methylnitrosourea with a yield of approximately 35% from the nitrosation of methylguanidine. nih.gov The formation of these products is a key outcome of the interaction between the food component methylguanidine and nitrite, particularly under conditions simulating gastric juice. nih.gov N-nitroso compounds derived from guanidines, such as N-nitrosoguanidines, are classified within the broader category of N-nitrosamides, which are characterized by a carbonyl or cyano group (C=O or C=N) attached to the nitrosated nitrogen. foodb.ca

A related, commercially available compound is N-Methyl-N'-nitro-N-nitrosoguanidine (MNNG), which is a stable, though highly mutagenic, N-nitroso derivative of a guanidine structure. d-nb.infohmdb.ca Its degradation products can include N-methyl-N'-nitroguanidine and nitrocyanamide. hmdb.ca

| Initial Reactant | Nitrosating Agent | Key N-Nitroso Products Identified |

| 2-Methylguanidine | Sodium Nitrite (in acid) | Methylnitrosocyanamide |

| 2-Methylguanidine | Sodium Nitrite (in acid) | Methylnitrosourea |

Influence of pH and Reaction Environment on Product Distribution and Reaction Rate

The pH of the reaction medium is a critical factor governing the rate and extent of 2-methylguanidine nitrosation. The reaction is significantly accelerated in acidic conditions. nih.gov The formation of N-nitroso derivatives of guanidine is reported to be maximal between pH 2.5 and 3.5 and rarely occurs at a pH above 4. d-nb.info This pH dependence is attributed to the formation of the active nitrosating agent, nitrous acid (HNO₂), from nitrite in the presence of hydrogen ions. nih.gov

The reaction rate demonstrates a clear increase with decreasing pH. d-nb.info For instance, the reduction of nitrite by other agents shows a dramatic increase in the reaction rate constant as the pH drops from 7 to 2. chemrxiv.orgnih.gov This principle holds for nitrosation reactions, where the acidic environment is essential for generating the necessary electrophilic nitrosating species. The stability of related N-nitroso compounds, such as MNNG, is also pH-dependent, with a reported half-life of 170 hours at pH 7.0 and 37°C, which changes under different pH conditions. hmdb.ca

| pH Condition | Effect on Nitrosation Rate | Reference |

| > 4 | Reaction rarely occurs | d-nb.info |

| 2.5 - 3.5 | Maximum reaction rate observed | d-nb.info |

| Acidic (general) | Rapid reaction | nih.gov |

| Decreasing pH | Increased reaction rate | d-nb.infochemrxiv.org |

Catalytic Effects of Specific Ions and Cofactors on Nitrosation Mechanisms

The nitrosation of 2-methylguanidine can be influenced by the presence of certain ions, which can act as catalysts. General acid-base catalysis has been observed in the nitrosation of guanidines. rsc.org Furthermore, studies on the closely related compound methylurea show that the reaction rate is enhanced by the presence of sulfate (B86663) and phosphate (B84403) ions. nih.gov

Conversely, for guanidines, an absence of catalysis by nucleophilic anions such as halides (e.g., chloride) and thiocyanate (B1210189) has been noted in aqueous solutions. rsc.org This distinguishes their nitrosation mechanism from that of some amines, where halide catalysis is common. rsc.org The reaction environment, such as the use of non-aqueous solvents, can alter these catalytic effects, making catalysis by halides possible in some cases for related compounds. rsc.org

Other Fundamental Reactions Involving 2-Methylguanidine and Nitrite Species

Beyond direct nitrosation, the chemical system of 2-methylguanidine and nitrite involves other potential, though less documented, interactions.

Redox Interactions Between Methylguanidine and Nitrite

The primary and most well-documented interaction between 2-methylguanidine and nitrite is the N-nitrosation reaction. While nitrite itself is a redox-active species, capable of being both oxidized and reduced, a distinct, simple redox reaction (i.e., electron transfer) between 2-methylguanidine and nitrite is not the principal observed pathway.

Under the acidic conditions necessary for nitrosation, nitrite is in equilibrium with nitrous acid, which can be reduced to nitric oxide (•NO). This reduction is a key part of nitrite's biological and environmental chemistry. However, the literature focuses on 2-methylguanidine acting as a nucleophile that is attacked by an electrophilic nitrosating agent, rather than as a bulk reductant for nitrite. While 2-methylguanidine is known to be a uremic toxin and can inhibit nitric oxide synthase (iNOS), this pertains to its biological activity rather than a direct chemical redox reaction with nitrite. The dominant chemical fate of the 2-methylguanidine and nitrite system under acidic conditions is the formation of N-nitroso products.

Complexation and Coordination Chemistry Studies with Metal Ions in the Presence of Nitrite and 2-Methylguanidine

The coordination chemistry of metal complexes containing both guanidine and nitrite ligands is governed by the intrinsic properties of each component. Substituted guanidines, such as 2-methylguanidine, typically function as monodentate ligands. They coordinate to metal centers through the lone pair of electrons on the sp²-hybridized imine nitrogen atom. at.ua This mode of binding is well-established for a variety of neutral guanidine ligands. at.uaresearchgate.net The introduction of a methyl group in 2-methylguanidine can influence the ligand's steric bulk and electronic properties, but the primary coordination site remains the imine nitrogen.

The nitrite ion (NO₂⁻) is a classic example of an ambidentate ligand, capable of coordinating to a metal center in several ways. This versatility allows for the formation of a diverse array of complex structures. The primary coordination modes include:

N-bonded (Nitro): The nitrite ligand binds through the nitrogen atom.

O-bonded (Nitrito): The ligand coordinates through one of the oxygen atoms.

Bidentate Chelation: Both oxygen atoms bind to the same metal center.

Bridging: The nitrite ion links two or more metal centers, often through both an oxygen and the nitrogen atom, or through its two oxygen atoms.

When both 2-methylguanidine and nitrite are present in a coordination sphere, a variety of structures can be hypothesized. In a hypothetical mixed-ligand complex, the 2-methylguanidine would likely occupy one coordination site as a monodentate ligand, while the nitrite ligand could adopt any of its characteristic bonding modes depending on the metal ion, its oxidation state, and the steric and electronic environment created by the other ligands. For instance, studies on platinum(II) complexes have shown that guanidine ligands can coordinate alongside other functionalities, demonstrating the feasibility of forming stable mixed-ligand systems. acs.org

| Ligand | Coordination Mode | Description |

| 2-Methylguanidine | Monodentate | Binds through the imine nitrogen atom. at.ua |

| Nitrite (NO₂⁻) | N-bonded (Nitro) | Coordinates via the nitrogen atom (M-NO₂). |

| O-bonded (Nitrito) | Coordinates via one oxygen atom (M-ONO). | |

| Bidentate Chelate | Binds through both oxygen atoms to one metal (M-(O₂N)). | |

| Bridging | Links two metal centers (e.g., M-O-N-O-M'). |

The interplay between the hard-soft acid-base (HSAB) principle, steric hindrance from the methyl group on the guanidine ligand, and the electronic character of the metal ion would dictate the preferred coordination geometry and the specific linkage isomerism of the nitrite ligand.

Theoretical Modeling of Reaction Pathways

Theoretical modeling provides indispensable insights into reaction mechanisms that are often difficult to probe experimentally. Quantum chemical calculations and molecular dynamics simulations are powerful tools to map out potential energy surfaces, identify transition states, and understand the dynamics of reactive encounters in solution.

Quantum Chemical Calculations of Transition States and Energy Barriers

Such calculations typically involve:

Geometry Optimization: Finding the lowest energy structures for reactants, products, and intermediates.

Transition State (TS) Search: Locating the saddle point on the potential energy surface that connects reactants and products.

Frequency Analysis: Confirming that the optimized structures are true minima or transition states (which have a single imaginary frequency).

Intrinsic Reaction Coordinate (IRC) calculations: Tracing the reaction path from the transition state down to the reactants and products to verify the connection. pku.edu.cn

In a hypothetical reaction between 2-methylguanidine and a nitrite source (like nitrous acid, HONO, which can form in acidic nitrite solutions), quantum chemical calculations could predict the activation energies for various potential pathways, such as N-nitrosation. Studies on other nitrogenous compounds have shown that these methods can successfully explain experimentally observed products by comparing the energy barriers of competing mechanisms. nih.gov

| Reaction Pathway | Description | Calculated Free-Energy Barrier (kJ mol⁻¹) | Reference |

| Monomolecular Decomposition | Isomerization followed by decomposition to HNCNH + NH₃. | High barrier, less favorable. | jes.or.jp |

| Bimolecular Reaction | Self-reaction of guanidine molecules. | 156.6 | jes.or.jp |

| Reaction with HNO₃ | Reaction of guanidine with nitric acid. | 67.6 (for reaction with N₂O₅ from HNO₃ self-decomposition) | jes.or.jp |

These theoretical approaches are essential for screening potential mechanisms and guiding experimental studies. nih.govwavefun.com

Molecular Dynamics Simulations of Reactive Encounters

Molecular dynamics (MD) simulations offer a way to study the time-evolution of a chemical system at the atomic level, providing insights into the dynamic aspects of a reaction. nih.gov For the reaction between 2-methylguanidine and nitrite, MD simulations could model the behavior of these species in an explicit solvent, which is crucial for understanding reactive encounters in a condensed phase.

An MD simulation for this system would typically involve:

System Setup: Placing 2-methylguanidine and nitrite ions in a simulation box filled with solvent molecules (e.g., water).

Force Field Application: Using a classical force field to describe the interactions (bonds, angles, dihedrals, and non-bonded forces) between all atoms.

Simulation: Solving Newton's equations of motion for all atoms over a period of time, generating a trajectory of atomic positions and velocities.

From this trajectory, several key properties can be analyzed to understand the prerequisites for a reaction:

Radial Distribution Functions (RDFs): To determine the probability of finding a nitrite ion at a certain distance from the reactive sites on the 2-methylguanidine molecule.

Solvation Structure: To understand how solvent molecules arrange around the reactants and how this might facilitate or hinder their approach.

Potential of Mean Force (PMF): To calculate the free energy profile as the reactants approach each other, revealing the free energy barrier for association.

While direct MD simulation studies of this specific reaction are not documented, simulations of related systems provide a clear blueprint. For example, MD simulations have been used to study the interactions of nitrate ions with macrocyclic hosts and the behavior of reactive nitrogen species in aqueous environments. nih.govumd.edu Furthermore, studies on enzyme systems like copper-containing nitrite reductase use MD to probe the transient interactions and stabilization of the enzyme-substrate complex, highlighting how computational dynamics can unravel complex biomolecular processes. rsc.org Ab-initio molecular dynamics (AIMD), which uses quantum mechanics to calculate forces on the fly, could also be employed to model bond-breaking and bond-forming events directly, although at a much higher computational cost. mdpi.com

| Simulation Output | Information Gained |

| Radial Distribution Function (g(r)) | Probability of finding reactants near each other; identifies contact pair formation. |

| Coordination Number | Average number of solvent or reactant molecules in the first solvation shell. |

| Diffusion Coefficients | Mobility of reactants in the solvent. |

| Potential of Mean Force (PMF) | Free energy landscape of the reactants' approach, including barriers to association. |

| Hydrogen Bond Analysis | Role of specific hydrogen bonds in stabilizing reactant encounters. |

Computational and Theoretical Studies on 2 Methylguanidine Nitrite Systems

Electronic Structure and Bonding Analysis

The electronic structure and bonding are fundamental to understanding the chemical behavior of the 2-methylguanidinium nitrite (B80452) system. High-level quantum chemical calculations, such as ab initio and Density Functional Theory (DFT), are powerful tools for elucidating these properties.

Ab Initio and DFT Studies of 2-Methylguanidinium and Nitrite Anions

Ab initio and DFT methods are instrumental in determining the optimized geometries, energies, and electronic properties of the 2-methylguanidinium cation and the nitrite anion. arxiv.org For the 2-methylguanidinium cation, theoretical studies focus on the delocalization of the positive charge across the planar guanidinium (B1211019) group (CN₃) and the electronic influence of the methyl substituent. DFT calculations, often employing functionals like B3LYP with appropriate basis sets (e.g., 6-311G(d,p)), can provide accurate molecular geometries. nih.gov

In the 2-methylguanidinium cation, the C-N bonds of the guanidinium core are expected to have lengths intermediate between a typical single and double bond, indicative of significant resonance stabilization. The methyl group, being an electron-donating group, can slightly modulate the charge distribution within the guanidinium moiety.

The nitrite anion (NO₂⁻) is a well-studied species. Computational studies, often as part of larger investigations into its coordination chemistry or atmospheric reactions, have characterized its electronic structure. nih.gov DFT calculations accurately reproduce its bent geometry and the distribution of the negative charge primarily on the oxygen atoms.

First-principles calculations based on DFT have been successfully employed to study similar guanidinium-based salts, providing insights into their crystal structure and stability. nih.gov These studies often use methods that account for van der Waals interactions, which are crucial for accurately describing the non-covalent interactions between the ions. nih.gov

Table 1: Representative Calculated Geometrical Parameters for 2-Methylguanidinium Cation

| Parameter | Calculated Value (B3LYP/6-311G(d,p)) |

| C-N (iminium) Bond Length | ~1.30 Å |

| C-N (amino) Bond Length | ~1.35 Å |

| N-C-N Angle | ~120° |

| C-N-H Angle | ~120° |

| C-N (methyl) Bond Length | ~1.47 Å |

Note: The values presented are typical and may vary slightly depending on the specific computational method and basis set used.

Investigation of Charge Distribution and Reactivity Indices

The charge distribution within the 2-methylguanidinium nitrite ion pair is a key determinant of its reactivity and intermolecular interactions. Methods like Mulliken population analysis, Natural Bond Orbital (NBO) analysis, and analysis of the molecular electrostatic potential (MEP) surface are used to quantify this distribution.

In the 2-methylguanidinium cation, the positive charge is not localized on a single atom but is delocalized over the central carbon and the three nitrogen atoms. The NBO analysis would reveal strong donor-acceptor interactions corresponding to this delocalization. The MEP surface would show a large positive potential over the entire guanidinium plane, with the hydrogen atoms of the amino groups being particularly electrophilic.

For the nitrite anion, the negative charge is concentrated on the two oxygen atoms, making them nucleophilic centers. The MEP would show a region of negative potential around the oxygen atoms.

Spectroscopic Property Predictions and Interpretations

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules, which can aid in their experimental identification and characterization.

Vibrational (IR, Raman) and Electronic (UV-Vis) Spectra Calculations

Theoretical calculations of vibrational spectra (IR and Raman) are performed by computing the second derivatives of the energy with respect to the atomic positions. The resulting vibrational frequencies and intensities can be compared with experimental data. For the 2-methylguanidinium nitrite system, DFT calculations can predict the characteristic vibrational modes. nih.govresearchgate.net

Table 2: Predicted Vibrational Frequencies for 2-Methylguanidinium Nitrite

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3400-3200 | Stretching of the N-H bonds in the guanidinium group. |

| C-H Stretch | 3000-2850 | Stretching of the C-H bonds in the methyl group. |

| C=N Stretch | 1680-1640 | Asymmetric stretching of the C-N bonds in the guanidinium core. |

| N-O Stretch (Nitrite) | 1350-1250 | Asymmetric and symmetric stretching of the N-O bonds. |

| O-N-O Bend (Nitrite) | 850-800 | Bending motion of the nitrite anion. |

Note: These are approximate ranges and the exact values depend on the computational level and the intermolecular interactions in the specific phase (gas, solid, or solution).

Electronic (UV-Vis) spectra are calculated using time-dependent DFT (TD-DFT) or other excited-state methods. For the 2-methylguanidinium cation and nitrite anion, significant electronic transitions are expected in the UV region. The guanidinium group exhibits a strong π → π* transition, while the nitrite anion has a characteristic n → π* transition at longer wavelengths and a more intense π → π* transition at shorter wavelengths.

NMR Chemical Shift Predictions for Structural Elucidation

NMR spectroscopy is a powerful technique for determining molecular structure. Computational methods can predict the ¹H and ¹³C NMR chemical shifts, which can be invaluable for assigning experimental spectra. researchgate.netpdx.edu The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose within a DFT framework.

For the 2-methylguanidinium cation, the protons on the nitrogen atoms would exhibit chemical shifts that are sensitive to hydrogen bonding and the solvent environment. The methyl protons would appear as a singlet, with a chemical shift influenced by the proximity to the positively charged guanidinium group. libretexts.org The carbon of the methyl group would have a distinct ¹³C chemical shift, while the central carbon of the guanidinium group would be significantly downfield due to the deshielding effect of the three electronegative nitrogen atoms. researchgate.net Experimental data for methylguanidine (B1195345) shows a ¹H NMR chemical shift for the methyl protons at approximately 2.83 ppm in water. nih.govhmdb.ca

Table 3: Predicted ¹³C NMR Chemical Shifts for 2-Methylguanidinium Cation

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Guanidinium Carbon (C=N) | ~160-170 |

| Methyl Carbon (CH₃) | ~30-40 |

Note: Predicted values are relative to a standard (e.g., TMS) and can be influenced by the solvent model used in the calculation.

Conformational Analysis and Intermolecular Interactions

The 2-methylguanidinium cation is relatively rigid in its guanidinium core due to resonance, but rotation around the C-N bond of the methyl group is possible. Conformational analysis would explore the rotational energy profile to identify the most stable conformation.

More significantly, the intermolecular interactions between the 2-methylguanidinium cation and the nitrite anion, as well as with surrounding solvent molecules, dictate the condensed-phase structure and properties. These interactions are primarily strong hydrogen bonds between the N-H groups of the cation and the oxygen atoms of the nitrite anion. The planarity of the guanidinium group facilitates the formation of multiple hydrogen bonds, leading to extended networks in the solid state.

Computational studies can map the potential energy surface of the ion pair to identify the most stable arrangements. These studies reveal the preferred geometries for hydrogen bonding and the energetic stabilization gained from these interactions. Such analyses are crucial for understanding crystal packing and the properties of materials based on this salt. Similar computational approaches have been used to understand the role of hydrogen bonding in the stability of other energetic guanidinium salts. nih.gov

Hydrogen Bonding Networks Involving 2-Methylguanidinium and Nitrite

The 2-methylguanidinium cation is an excellent hydrogen bond donor, a characteristic it shares with the broader class of guanidinium ions. researchgate.netresearchgate.net The positive charge on the cation enhances the acidity of the N-H protons, making them potent donors for hydrogen bonding. researchgate.net The nitrite anion (NO₂⁻), with its localized negative charge and lone electron pairs on the oxygen atoms, acts as a strong hydrogen bond acceptor.

The interaction between the 2-methylguanidinium cation and the nitrite anion is expected to be dominated by strong, charge-assisted hydrogen bonds. researchgate.net Computational studies on similar guanidinium-anion complexes have shown that these interactions are significantly stronger than hydrogen bonds between neutral molecules. researchgate.net The planarity of the guanidinium group allows for multiple hydrogen bonding interactions with the nitrite anion. It is anticipated that the N-H groups of the 2-methylguanidinium cation will form robust hydrogen bonds with the oxygen atoms of the nitrite anion, leading to the formation of well-defined supramolecular structures in the solid state. researchgate.net These networks are a recurring motif in the crystal structures of guanidinium salts with various oxoanions. researchgate.net

Theoretical calculations, such as those employing Density Functional Theory (DFT), can elucidate the specific geometries and energies of these hydrogen bonds. researchgate.net Analysis using methodologies like Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) can further quantify the strength and nature of these interactions, revealing the degree of charge transfer and orbital overlap. researchgate.net

Solvation Effects on Molecular Structure and Reactivity

The presence of a solvent can significantly influence the structure and reactivity of the 2-methylguanidinium nitrite system. In polar solvents, such as water, the ions will be solvated, leading to a disruption of the direct ion pairing observed in the gas phase or solid state. The extent of this disruption depends on the solvent's polarity and its ability to form hydrogen bonds.

Computational models that incorporate solvent effects, either through implicit continuum models or explicit solvent molecules, are essential for a realistic description of the system in solution. nih.gov These models can predict how the solvent modulates the hydrogen bonding between the 2-methylguanidinium cation and the nitrite anion. For instance, water molecules can compete with the nitrite anion for hydrogen bonding sites on the cation, potentially leading to a solvent-separated ion pair.

The reactivity of the nitrite ion, for example in nitrosation reactions, can also be affected by solvation. The desolvation of the anion is often a prerequisite for reaction, and the energy required for this process will be influenced by the strength of the hydrogen bonds it forms with the solvent and the 2-methylguanidinium cation.

Thermochemical Properties and Stability Analysis

The thermochemical properties of 2-methylguanidinium nitrite are critical for understanding its stability and energy content.

Calculation of Standard Enthalpies of Formation and Reaction

The standard enthalpy of formation (ΔHf°) is the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. libretexts.orgunizin.org For 2-methylguanidinium nitrite (CH₆N₄O₂), the balanced chemical equation for its formation from the elements would be:

2 C(s, graphite) + 3 H₂(g) + 2 N₂(g) + O₂(g) → CH₆N₄O₂(s)

Direct measurement of this reaction is generally not feasible. libretexts.org Therefore, the standard enthalpy of formation is typically calculated indirectly using Hess's Law, which involves summing the enthalpies of more easily measurable reactions, such as combustion reactions. libretexts.orgunizin.org

Computational methods, such as the CBS-4M or G3MP2 theories, can also be used to predict the gas-phase enthalpy of formation of the individual ions (2-methylguanidinium and nitrite). researchgate.net However, to obtain the enthalpy of formation of the solid salt, the lattice energy, which is the energy released when the gaseous ions combine to form the crystalline solid, must also be calculated. There can be discrepancies between calculated and experimentally determined enthalpies of formation for energetic salts, highlighting the importance of experimental validation. mdpi.com

Illustrative Table of Thermochemical Data

| Property | Symbol | Illustrative Value (kJ/mol) |

| Standard Enthalpy of Formation (Solid) | ΔHf°(s) | Value not available in literature |

| Lattice Energy | UL | Value not available in literature |

| Enthalpy of Solution | ΔHsoln | Value not available in literature |

| This table is for illustrative purposes only, as specific experimental or calculated values for 2-methylguanidinium nitrite are not readily available in the public domain. |

Thermodynamical Stability of 2-Methylguanidine Nitrite and its Derivatives

The thermodynamic stability of 2-methylguanidinium nitrite refers to its resistance to decomposition under standard conditions. This can be assessed by its standard Gibbs free energy of formation (ΔGf°), which also takes into account the entropy of formation. A more negative ΔGf° indicates greater thermodynamic stability.

The stability of 2-methylguanidinium nitrite can be compared to related compounds, such as guanidinium nitrate (B79036). wikipedia.org Guanidinium nitrate is a well-known energetic material, and its decomposition products are gases like water vapor and nitrogen, along with solid carbon. wikipedia.org The decomposition of 2-methylguanidinium nitrite is expected to be an exothermic process, releasing a significant amount of energy.

The stability of derivatives of 2-methylguanidinium nitrite would depend on the nature of the substituents. Electron-withdrawing groups on the guanidinium cation could potentially increase its thermal stability by delocalizing the positive charge, while other functional groups could introduce instability. Computational studies can be employed to predict the decomposition pathways and activation energies for 2-methylguanidinium nitrite and its derivatives, providing insights into their kinetic stability.

Advanced Analytical Methodologies for 2 Methylguanidine and Its Nitrite Reaction Products in Research Matrices

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of 2-methylguanidine and its derivatives. The choice of technique depends on the specific properties of the analytes and the research objectives.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the quantitative analysis of non-volatile compounds like 2-methylguanidine. Method development is critical to achieve the desired separation from other components in a sample matrix.

A common approach involves cation-exchange chromatography. For instance, a rapid and sensitive HPLC method has been developed for the quantitative analysis of methylguanidine (B1195345) in physiological fluids using a cation-exchange column. nih.gov Another method for the determination of guanidine (B92328) in high salt and protein matrices utilizes an HPLC system with a cation-exchange column and UV detection. nih.gov This method has a limit of quantitation (LOQ) for guanidine HCl of 0.25 mg/L. nih.gov

Derivatization is another strategy employed to enhance detection and separation. Guanidino compounds can be derivatized with reagents like 9,10-phenanthrenequinone or methylglyoxal (B44143) to produce fluorescent or UV-absorbing derivatives, respectively, which can then be detected with high sensitivity. nih.govresearchgate.net

Table 1: HPLC Method Parameters for Guanidino Compound Analysis

| Parameter | Method 1 | Method 2 |

| Column | Cation-exchange | Kromasil 100, C-18 |

| Mobile Phase | 0.5 M sodium hydroxide (B78521) solution | Methanol-water-sodium tetraborate (B1243019) buffer (0.1 M, pH 7.5)-acetonitrile (57:25:15:3 v/v/v/v) |

| Detection | Fluorescence (with 9,10-phenanthrenequinone derivatization) | UV at 275 nm (with methylglyoxal derivatization) |

| Application | Physiological fluids | Serum of uremic patients |

| Reference | nih.gov | researchgate.net |

Ion Chromatography (IC) for Anion/Cation Separation

Ion Chromatography (IC) is a powerful technique for the separation and quantification of ionic species. It is particularly useful for analyzing the reaction between 2-methylguanidine (a cation) and nitrite (B80452) (an anion). IC can simultaneously determine both the cation and the anion in a single run, providing a comprehensive view of the reaction mixture. nih.govthermofisher.com

IC methods often use anion-exchange columns for the separation of anions like nitrite and nitrate (B79036), followed by suppressed conductivity or UV detection. thermofisher.comresearchgate.netdigitellinc.com For cation analysis, cation-exchange columns are employed. nih.govthermofisher.com The development of high-capacity columns has improved the resolution of closely eluting ions, such as nitrite and chloride. thermofisher.com

A key advantage of IC is its ability to analyze samples with complex matrices, such as pharmaceutical formulations and biological fluids, often with minimal sample preparation. thermofisher.comthermofisher.com

Gas Chromatography (GC) for Volatile Nitrosation Products

The reaction of 2-methylguanidine with nitrite can potentially form volatile nitrosamines. Gas Chromatography (GC) is the method of choice for the analysis of these volatile compounds. restek.comepa.govresearchgate.net Due to the low concentrations at which these compounds may be present and the complexity of the sample matrix, GC is often coupled with a mass spectrometer (MS) for sensitive and specific detection. restek.comresearchgate.netshimadzu.com

Sample introduction can be achieved through direct liquid injection or headspace analysis, with the latter being suitable for more volatile nitrosamines. restek.com Method development may involve optimizing the GC column and temperature program to achieve the best separation of target analytes. restek.com

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Structural Confirmation and Trace Analysis

For unambiguous identification and quantification of trace-level analytes, hyphenated techniques that couple the separation power of chromatography with the specificity of mass spectrometry are indispensable.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique for the analysis of a wide range of compounds, including 2-methylguanidine and its non-volatile reaction products. lcms.czthermofisher.comnih.govfda.govrsc.org LC-MS/MS, or tandem mass spectrometry, further enhances selectivity and is considered the gold standard for quantifying nitrosamines. lcms.cz High-resolution mass spectrometry (HRMS) coupled with LC provides accurate mass measurements, which aids in the confident identification of unknown compounds. thermofisher.comfda.govrsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) is crucial for the confirmation and quantification of volatile nitrosamines. restek.comresearchgate.netshimadzu.commdpi.com GC-MS/MS offers even greater selectivity and is recommended for detecting low levels of nitrosamine (B1359907) impurities. restek.comshimadzu.com

Table 2: Comparison of Hyphenated Techniques for Analysis

| Technique | Analytes | Key Advantages | Reference |

| LC-MS/MS | Non-volatile compounds, Nitrosamines | High sensitivity and selectivity, suitable for complex matrices. | lcms.cznih.gov |

| LC-HRMS | Nitrosamines, Unknowns | Accurate mass measurement for confident identification. | thermofisher.comfda.govrsc.org |

| GC-MS | Volatile Nitrosamines | Excellent for volatile and semi-volatile compounds. | researchgate.net |

| GC-MS/MS | Trace-level Volatile Nitrosamines | High selectivity and sensitivity, reduces matrix interference. | restek.comshimadzu.com |

Spectroscopic Detection Methods

Spectroscopic methods are valuable for real-time monitoring of reactions and for quantitative analysis.

UV-Visible Spectrophotometry for Reaction Monitoring

UV-Visible spectrophotometry is a straightforward and effective technique for monitoring the reaction between 2-methylguanidine and nitrite. nih.govthermofisher.comresearchgate.netresearchgate.net The formation or consumption of species that absorb light in the UV-Visible range can be tracked over time to determine reaction kinetics.

Nitrite and nitrate ions have characteristic UV absorption spectra, which can be used for their simultaneous determination. nih.govspectroscopyonline.comresearching.cn For instance, nitrate has an absorption peak around 202 nm, while nitrite absorbs at approximately 210 nm. researching.cn However, the spectral overlap of these and other species in a mixture can be a challenge. researching.cn Derivative spectrophotometry can be used to resolve overlapping peaks and improve quantification. researching.cn

The Griess assay is a well-known colorimetric method for the determination of nitrite, where nitrite reacts with a reagent to form a colored azo dye that can be quantified spectrophotometrically. researchgate.netresearchgate.net This method is highly sensitive but specific to nitrite.

Fluorescence Spectroscopy for Derivatized Products

Fluorescence spectroscopy offers high sensitivity for the detection of specific molecules. However, 2-methylguanidine itself is not natively fluorescent. Therefore, chemical derivatization is required to introduce a fluorophore into the molecule, allowing for its sensitive detection. This process involves reacting the analyte with a labeling reagent to produce a highly fluorescent product.

A common derivatization agent for guanidino compounds is 9,10-phenanthrenequinone. nih.gov This reagent reacts with guanidines to form fluorescent derivatives that can be detected with high sensitivity. nih.gov The method has been successfully applied to the quantitative analysis of methylguanidine and guanidine in physiological fluids, demonstrating sensitivity to sub-nanomole levels. nih.gov Another approach involves the use of 2-aryl-substituted malondialdehydes. nih.gov Reaction with these compounds yields fluorescent tricyclic structures, which have been shown to increase the fluorescence intensity by 10- to 20-fold compared to the intrinsic fluorescence of the parent compound, 7-methylguanine. nih.gov The resulting derivatives exhibit linearity in concentration versus fluorescence intensity curves over a wide range, from picomole to nanomole levels. nih.gov

The choice of derivatizing agent and reaction conditions is critical for achieving optimal fluorescence yield and selectivity. The resulting fluorescent derivatives are typically separated and quantified using High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector. nih.govnih.gov

Table 1: Comparison of Derivatization Agents for Fluorescence Analysis of Guanidino Compounds

| Derivatization Agent | Target Analyte Example | Key Features | Reported Sensitivity | Reference |

| 9,10-Phenanthrenequinone | Methylguanidine, Guanidine | Rapid reaction, high sensitivity | Sub-nanomole levels | nih.gov |

| 2-Aryl-substituted Malondialdehydes | 7-Methylguanine | 10-20 fold increase in fluorescence, wide linear range | Picomole to nanomole range | nih.gov |

Nuclear Magnetic Resonance (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of chemical compounds. It provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the unambiguous identification of 2-methylguanidine and its reaction products with nitrite.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR are the most common NMR techniques used. For 2-methylguanidine, ¹H NMR spectra would show characteristic signals for the methyl group and the amine protons, with their chemical shifts and coupling patterns providing insight into the molecular structure. nih.gov For instance, in an aqueous solution at pH 7, methylguanidine exhibits a prominent proton signal at a chemical shift of 2.83 ppm. nih.gov

When 2-methylguanidine reacts with nitrite, new products are formed, such as N-nitroso-2-methylguanidine. NMR is critical in identifying the structure of these products. The formation of a nitroso group, for example, would cause significant changes in the NMR spectrum, particularly in the chemical shifts of adjacent protons and carbons. By analyzing 2D NMR spectra, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), chemists can piece together the complete molecular structure of the reaction products. NMR was utilized alongside other techniques like IR and MS to characterize the fluorescent derivatives of 7-methylguanine. nih.gov

Electrochemical and Sensor-Based Approaches

Electrochemical methods provide a powerful alternative for the analysis of 2-methylguanidine and nitrite, offering high sensitivity, rapid response, and the potential for miniaturization and in-situ measurements.

Development of Selective Electrodes for Nitrite and Guanidinium (B1211019) Species

The development of ion-selective electrodes (ISEs) and other electrochemical sensors is a key area of research for the detection of both nitrite and guanidinium species.

For nitrite detection , numerous sensor platforms have been developed. These often involve modifying a standard electrode (like a glassy carbon electrode) with materials that have a high electrocatalytic activity towards nitrite oxidation. myu-group.co.jpnih.govresearchgate.net For example, a composite of polyethyleneimine and carbon quantum dots has been used to create a sensor with a wide linear range and a low detection limit. myu-group.co.jp Other materials, such as conducting polymers combined with functionalized multi-walled carbon nanotubes, have also shown excellent performance, achieving detection limits as low as 75 nM. nih.gov Recently, biosensors utilizing nitrite-oxidizing bacteria have been proposed, offering high specificity due to the biological recognition element. nih.gov These biofilm-based sensors detect nitrite by measuring the change in oxygen reduction current as the bacteria metabolize the analyte. nih.gov

For guanidinium species , electrochemical sensors are often based on the reduction of the protonated form of the guanidine compound at the electrode surface. researchgate.net The electrochemical behavior is typically studied using techniques like cyclic voltammetry. researchgate.netresearchgate.net The development of selective electrodes for guanidinium compounds is more challenging due to potential interferences from other cations, but research is ongoing to improve the selectivity and sensitivity of these sensors.

Table 2: Performance of Selected Electrochemical Sensors for Nitrite

| Electrode Modification | Analytical Method | Linear Range(s) (μM) | Detection Limit (μM) | Reference |

| Polyethyleneimine-Carbon Quantum Dots | Amperometry / DPV | 0–1000 & 20–380 | 1.16 | myu-group.co.jp |

| Poly 1,8-DAN/f-MWCNT | Not Specified | 0.3–6.5 | 0.075 | nih.gov |

| Nitrite-Oxidizing Bacteria Biofilm | Amperometry | 0.1–1 mg/L & 1–10 mg/L | 2.39 | nih.gov |

| N, P-codoped Biocarbon | Amperometry | 0.1–500 & 500–2000 | 0.09 | researchgate.net |

Amperometric and Voltammetric Methods in Mechanistic Studies

Amperometry and voltammetry are key techniques used not only for quantification but also for studying the mechanisms of electrochemical reactions.

Voltammetry , particularly cyclic voltammetry (CV) and square-wave voltammetry (SWV), is used to investigate the electrochemical behavior of guanidine compounds. researchgate.netresearchgate.net By scanning the potential and observing the resulting current, researchers can determine parameters such as the number of electrons transferred in the reaction and the diffusion coefficient of the analyte. researchgate.net These studies have shown that the electrochemical process for guanidino compounds often involves protonation followed by an irreversible reduction at the electrode surface. researchgate.net The shape and position of the voltammetric peaks can provide insights into the reaction kinetics and whether the process is diffusion-controlled or adsorption-controlled. researchgate.net

Amperometry involves applying a constant potential to the electrode and measuring the current as a function of time. youtube.com This technique is highly sensitive for quantitative analysis. myu-group.co.jpresearchgate.net In mechanistic studies, amperometry can be used to monitor the rate of a reaction. For example, by setting the potential at a value where the product of a reaction is electroactive, the change in current over time can be used to determine the reaction kinetics. The choice of the applied potential is crucial for selectivity, as a potential that is too high or too low may lead to the detection of interfering species. youtube.com

Method Validation and Performance Characteristics in Complex Research Samples

To ensure that an analytical method is reliable and fit for its intended purpose, it must be properly validated. researchgate.netresearchgate.net Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use and involves evaluating several key performance characteristics. researchgate.net

Key validation parameters include:

Accuracy : The closeness of the measured value to the true value. It is often assessed by analyzing samples with known concentrations (spiked samples) and calculating the percent recovery. nih.gov

Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). semanticscholar.org

Selectivity/Specificity : The ability of the method to measure the analyte of interest accurately in the presence of other components that may be expected to be present in the sample matrix. researchgate.net

Linearity and Range : The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net

Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net It is often determined as the concentration that gives a signal-to-noise ratio of 3. nih.gov

Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. dovepress.com

Robustness/Ruggedness : A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net

For complex research samples, such as biological fluids or environmental matrices, method validation is particularly critical due to the presence of numerous potential interferences. nih.govsemanticscholar.org For example, a method for determining methylguanidine in plasma was validated by demonstrating an absolute recovery of 95 ± 5% in the concentration range of 1.5-10 µg/mL. nih.gov Similarly, the validation of electrochemical sensors for nitrite in real samples like milk and tap water involves assessing their selectivity against common interfering ions and their long-term stability. myu-group.co.jpnih.gov

Mechanistic Biochemical and Molecular Interaction Studies of 2 Methylguanidine

Investigations into 2-Methylguanidine's Role in Nitric Oxide Pathways

2-Methylguanidine, a guanidino compound derived from protein catabolism, has been identified as a modulator of nitric oxide (NO) signaling. nih.govhmdb.ca Its structural similarity to L-arginine, the substrate for nitric oxide synthase (NOS), positions it as a key molecule of interest in the study of NO-related physiological and pathophysiological processes.

Research has established that 2-methylguanidine acts as an inhibitor of nitric oxide synthase (NOS), the enzyme responsible for the synthesis of nitric oxide. nih.govnih.gov Studies have demonstrated that 2-methylguanidine inhibits both the constitutive (neuronal, nNOS) and inducible (iNOS) isoforms of the enzyme in a concentration-dependent manner. nih.gov One study found that concentrations ranging from 0.01 to 3 mM resulted in significant inhibition of both nNOS and iNOS. nih.gov

Further analysis of the inhibition curves revealed that 2-methylguanidine is a non-selective inhibitor, meaning it does not preferentially inhibit one isoform over the other. nih.gov When compared to other guanidino compounds, the inhibitory potency of 2-methylguanidine on cytokine-induced NO formation in RINm5F cells was found to be approximately 100 times less than that of aminoguanidine (B1677879) and N-monomethyl-L-arginine (L-NMMA). nih.gov The structure of the guanidino compound, particularly the lateral chain, appears to play a role in the extent of enzyme inhibition. nih.gov Unlike 2-methylguanidine, related compounds like creatine (B1669601) and creatinine (B1669602) were found to be ineffective at inhibiting either NOS isoform. nih.gov

Table 1: Comparative Inhibition of Nitric Oxide Synthase by Guanidino Compounds

| Compound | Target NOS Isoform | Potency Comparison | Source |

| 2-Methylguanidine | iNOS | ~100x less potent than Aminoguanidine | nih.gov |

| 1,1-Dimethylguanidine | iNOS | ~10x less potent than Aminoguanidine | nih.gov |

| L-NMMA | iNOS & cNOS | Potent inhibitor of both isoforms | nih.gov |

| Aminoguanidine | iNOS | Potent inhibitor, selective for iNOS | nih.gov |

| N,N'-Diaminoguanidine | iNOS | ~30x less potent than Aminoguanidine | nih.gov |

This table provides a qualitative comparison of the inhibitory potency of various guanidino compounds on nitric oxide synthase (NOS) isoforms as described in the cited research.

The inhibitory action of 2-methylguanidine on NOS activity directly translates to a reduction in the downstream products of nitric oxide, namely nitrite (B80452) and nitrate (B79036) (NOx). In a mouse model of endotoxic shock, treatment with 2-methylguanidine led to a significant reduction in serum NOx levels. nih.gov Specifically, a notable decrease of 78.6% in nitrite/nitrate levels was observed in treated subjects compared to the lipopolysaccharide (LPS)-treated group. nih.gov This demonstrates that 2-methylguanidine can effectively modulate the bioavailability of NO in a biological system, which is, at least in part, dependent on its inhibition of NOS. nih.gov

Beyond direct enzyme inhibition, the effects of 2-methylguanidine extend to interactions with reactive nitrogen species (RNS), which are products of nitric oxide. RNS, such as peroxynitrite (ONOO⁻), are formed from the reaction of nitric oxide with superoxide (B77818) radicals. nih.gov These species can cause nitrative damage to biomolecules, including the formation of nitrotyrosine in proteins and 8-nitroguanine (B15626) in DNA. nih.govnih.gov

In a model of inflammation, immunohistochemical analysis revealed that treatment with 2-methylguanidine reduced the staining for nitrotyrosine in lung tissue. nih.gov Since nitrotyrosine formation is a key indicator of peroxynitrite-mediated damage, this finding suggests that 2-methylguanidine may attenuate the effects of this potent RNS. nih.govnih.gov The reduction in nitrotyrosine could be an indirect consequence of reduced NO production via NOS inhibition, which would limit the substrate available for peroxynitrite formation.

Fundamental Biochemical Transformations Involving 2-Methylguanidine

The primary metabolic origin of 2-methylguanidine is the non-enzymatic oxidation of creatinine. nih.govnih.govnih.gov This conversion can be stimulated by various species of active oxygen, particularly hydroxyl radicals. nih.gov Studies have shown that incubating creatinine in a solution that generates hydroxyl radicals can augment the synthesis of 2-methylguanidine by as much as 56,000 times the control rate. nih.gov This suggests that conditions promoting oxidative stress could lead to increased formation of 2-methylguanidine from the body's creatinine pool. nih.gov

Conversely, 2-methylguanidine itself appears to be metabolically stable. nih.gov When administered orally to human subjects, it is almost entirely recovered in the urine, indicating that it is absorbed in the gastrointestinal tract but not significantly converted into other compounds by metabolic enzymes. nih.gov Its urinary output, therefore, directly reflects the rate of its metabolic production plus any dietary intake. nih.gov

Table 2: Factors Influencing 2-Methylguanidine Formation from Creatinine

| Factor | Effect on 2-Methylguanidine Synthesis | Mechanism | Source |

| Superoxide Radical | Moderate stimulation | Oxidation of creatinine | nih.gov |

| Hydrogen Peroxide | Marked increase | Oxidation of creatinine | nih.gov |

| Hydroxyl Radical | Very strong augmentation | Oxidation of creatinine | nih.gov |

| Hydroxyl Radical Scavengers (e.g., sorbitol, ethanol) | Inhibition | Scavenging of active oxygen species | nih.gov |

This table summarizes the impact of different reactive oxygen species and their scavengers on the non-enzymatic synthesis of 2-methylguanidine from creatinine.

The movement of small, charged molecules like 2-methylguanidine across cellular membranes is a critical aspect of its biological activity. Due to its charged nature, simple passive diffusion across the hydrophobic lipid bilayer of cell membranes is unlikely to be a significant transport mechanism. nih.gov The transport of charged ions and small polar molecules is typically mediated by specific transport proteins, such as channels and carriers, which can operate via facilitated diffusion or active transport. nih.govgordonstate.edulibretexts.org

Studies modeling the trans-membrane permeation of charged 2-methylguanidine have investigated a "water-bridge" mechanism. researchgate.net In this proposed mechanism, a continuous chain of water molecules, potentially including lipid head groups, forms across the membrane, facilitating the passage of the charged molecule. researchgate.net The transport of guanidinium-rich molecules can also be influenced by the spatial arrangement of the guanidinium (B1211019) groups and their electrostatic interactions with anionic components on the cell surface. nih.gov While specific transporters for 2-methylguanidine have not been fully characterized, the transport of the related compound creatine is known to be mediated by a specific transporter molecule, suggesting a similar mechanism could exist for 2-methylguanidine. news-medical.net

Advanced Approaches in Biological Chemistry Research

Advanced analytical techniques are crucial for unraveling the complex interactions and metabolic transformations of compounds within biological systems. In the study of 2-methylguanidine, sophisticated methods like isotopic labeling, proteomics, and metabolomics offer deep insights into its biochemical journey and molecular partnerships.

Isotopic Labeling Studies to Elucidate Metabolic Fates

Isotopic labeling is a powerful technique used to trace the metabolic pathways of molecules. By replacing one or more atoms of a compound with their isotope, researchers can follow the labeled molecule through various biochemical reactions, providing definitive evidence of its metabolic fate. researchgate.netnih.gov This approach has been instrumental in understanding the origins of 2-methylguanidine in biological systems.

A key finding from isotopic labeling studies is the identification of creatinine as a direct precursor to 2-methylguanidine. nih.gov In research involving patients with uremia, the administration of creatinine labeled with carbon-14 (B1195169) on its methyl group ([methyl-¹⁴C]creatinine) led to the excretion of radiolabeled 2-methylguanidine in the urine. nih.gov This demonstrated unequivocally that 2-methylguanidine is formed from the metabolism of creatinine. nih.gov This conversion is significant in conditions like renal failure, where elevated creatinine levels lead to a higher production rate of 2-methylguanidine, a suspected uremic toxin. nih.govnih.gov

Further studies have shown that when 2-methylguanidine is administered orally, it is almost entirely recovered unchanged in the urine. nih.gov This indicates that while it is a metabolic product of other substances like creatinine, 2-methylguanidine itself is not significantly metabolized or converted into other compounds in the body. nih.gov

The general principle of these studies involves a controlled experiment where a biological system is exposed to both the labeled and unlabeled compound. researchgate.net By analyzing the resulting metabolites with sensitive techniques like mass spectrometry, researchers can identify which downstream molecules incorporate the isotope, thereby mapping the metabolic network. researchgate.netmdpi.com

Table 1: Key Findings from Isotopic Labeling Studies of 2-Methylguanidine Precursors

| Labeled Precursor Administered | Finding | Implication | Reference |

| [methyl-¹⁴C]creatinine | Excretion of labeled 2-methylguanidine was observed. | Confirms creatinine as a metabolic precursor to 2-methylguanidine. | nih.gov |

Proteomic and Metabolomic Approaches to Identify Interaction Partners (non-clinical)

Proteomics and metabolomics are large-scale studies of proteins and metabolites, respectively, within a biological system. These "omics" technologies are vital for identifying the molecular interaction partners of compounds like 2-methylguanidine in a non-clinical setting, helping to elucidate their mechanisms of action and potential biological roles. nih.govnih.gov

Proteomics aims to identify the complete set of proteins (the proteome) that interact with a specific molecule. A common workflow involves exposing a cellular system to the compound of interest, followed by techniques such as affinity purification or co-immunoprecipitation to isolate the compound along with its binding partners. nih.gov These protein partners are then identified using mass spectrometry. nih.gov By comparing these results against control experiments, researchers can distinguish true interactors from non-specific contaminants. nih.gov Although specific proteomic studies to identify the interaction partners of 2-methylguanidine are not detailed in the available research, this approach could be used to identify enzymes, receptors, or transporters that it may affect. For instance, it is known that 2-methylguanidine can inhibit the enzyme nitric oxide synthase, and proteomic approaches could further clarify this and other protein-level interactions. hmdb.ca

Metabolomics focuses on identifying and quantifying the complete set of small-molecule metabolites within a biological sample. nih.gov When a system is perturbed by a compound like 2-methylguanidine, metabolomic analysis can reveal changes in the concentrations of various metabolites. These changes can point to specific enzymes or pathways that are affected by the compound. Stable isotope-assisted metabolomics can further enhance these studies by tracing the flow of atoms through metabolic pathways in the presence of the compound. researchgate.net As a known uremic toxin, understanding how 2-methylguanidine alters the metabolic profile of cells can provide insight into its pathophysiology in renal disease. nih.govhmdb.ca

Table 2: General Workflow for Proteomic and Metabolomic Analysis

| Step | Proteomics | Metabolomics |

| 1. Perturbation | Treat biological sample (e.g., cell culture) with 2-methylguanidine. | Treat biological sample with 2-methylguanidine. |

| 2. Isolation | Isolate protein complexes that have bound to 2-methylguanidine. | Extract all small-molecule metabolites from the sample. |

| 3. Analysis | Identify isolated proteins using mass spectrometry. | Separate and identify metabolites using mass spectrometry or NMR. |

| 4. Data Interpretation | Compare identified proteins to controls to find specific interaction partners. | Compare metabolite profiles between treated and control samples to identify metabolic pathways affected. |

By applying these advanced approaches, researchers can build a comprehensive picture of how 2-methylguanidine behaves in a biological context, from its metabolic origins to its interactions with key cellular components.

Future Directions and Emerging Research Avenues

Development of Advanced Theoretical Models for Predicting Reactivity and Properties

Future research will increasingly rely on computational chemistry to build predictive models of the methylguanidine-nitrite reaction system. Current kinetic studies on guanidine (B92328) nitrosation show that the reaction rate is highly dependent on factors like pH, acid concentration, and the presence of catalysts. researchgate.net The mechanism can shift based on the solvent environment, for instance, from a pathway involving nitrous acid (HNO₂) in pure water to one involving more potent nitrosating agents like nitrosyl halides in mixed organic solvents. researchgate.net

Advanced theoretical models will move beyond these established kinetics. The development of quantum chemistry calculations, such as Density Functional Theory (DFT), will be crucial for elucidating the specific decomposition and reaction pathways of 2-methylguanidine with nitrite (B80452). jes.or.jp These models can map potential energy surfaces, identify transition states, and calculate activation energy barriers for various potential reactions. jes.or.jp This allows for an in silico prediction of the most likely products under diverse conditions (e.g., temperature, pressure, solvent polarity) and can rationalize the formation of specific isomers of nitrosated products. Such models would provide a foundational understanding necessary for controlling the reaction's outcome.

Exploration of Novel Synthetic Routes and Derivatizations for Research Probes

The reaction between 2-methylguanidine and sodium nitrite serves as a gateway to novel chemical entities. While the formation of N-nitrosamines is a known outcome, future work should focus on harnessing this reactivity to create sophisticated molecular tools for non-clinical research. acs.orgacs.org The development of novel synthetic routes could yield derivatives of 2-methylguanidine designed as specific research probes. researchwithrutgers.comrsc.orgdocumentsdelivered.com

For example, by carefully controlling reaction conditions and introducing additional functional groups, it may be possible to synthesize biotinylated or fluorescently tagged analogs. Biotinylated derivatives could be used in pull-down assays to identify binding partners in complex biological mixtures, while fluorescent probes could be used for imaging in cellular systems. researchwithrutgers.com The exploration would involve multi-step syntheses where the initial nitrosation of methylguanidine (B1195345) is followed by conjugation to the desired tag, creating a library of new molecules for investigating biological pathways.

Innovative Analytical Platform Development for Real-time Reaction Monitoring

Understanding the intricate dynamics of the methylguanidine-nitrite reaction requires analytical platforms capable of real-time monitoring. Traditional offline methods, such as chromatography, often miss transient intermediates and cannot provide a continuous picture of reaction kinetics. metrohm.combohrium.com Future research should focus on developing and integrating innovative, in-situ analytical technologies. mt.com

Spectroscopic methods like Fourier-transform infrared (FTIR) and Raman spectroscopy allow for the continuous tracking of functional group changes, monitoring the consumption of reactants and the formation of products as the reaction proceeds. mt.com A particularly promising frontier is the use of hyperpolarized Nuclear Magnetic Resonance (NMR). nih.gov By hyperpolarizing ¹⁵N-labeled sodium nitrite, the NMR signal can be enhanced by several orders of magnitude, enabling the detection of low-concentration species and short-lived intermediates that would otherwise be invisible. nih.gov Combining these techniques with microfluidic devices could create powerful platforms for high-throughput screening of reaction conditions, accelerating the discovery of new reaction pathways and products.

Mechanistic Studies of Methylguanidine-Nitrite Chemistry in Diverse Chemical Environments

The mechanism of nitrosation is highly sensitive to the surrounding chemical environment. In acidic aqueous solutions, the reaction between amines and nitrite is understood to proceed via nitrosating agents like dinitrogen trioxide (N₂O₃). nih.gov The rate-determining step and even the final products can change dramatically with pH. stackexchange.com For guanidines, the reaction mechanism is thought to be similar to that of amides and ureas, involving a slow proton transfer as the rate-determining step. researchgate.net

Future mechanistic studies should explore the reactivity of the 2-methylguanidine and nitrite system in unconventional environments. This includes non-aqueous solvents, which can alter the stability and reactivity of the nitrosating species, and multiphasic systems like aerosols. researchgate.net Investigating the chemistry within aerosol droplets, for example, could reveal novel, photochemically-driven reaction pathways not observed in bulk solution. researchgate.net Such studies would provide a more complete picture of methylguanidine-nitrite chemistry and could uncover new synthetic possibilities.

Integration of Multi-Omics Data for Comprehensive Understanding of Biological Roles (non-clinical)

To understand the broader impact of 2-methylguanidine and its nitrite-derived products, future research must look beyond simple reactivity and integrate systems-level biological data. Multi-omics approaches, which combine genomics, proteomics, and metabolomics, offer a powerful way to achieve this in non-clinical settings. nih.gov Metabolomics, in particular, provides a functional readout of the cellular state by comprehensively analyzing the small molecules (metabolites) in a biological system. nih.govesmed.org